tert-Butyl (6-methoxypyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSTIXIDDRDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376738 | |
| Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183741-80-2 | |
| Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of various organic compounds, but its specific biological targets remain to be identified.
Biochemical Pathways
Biological Activity
tert-Butyl (6-methoxypyridin-3-yl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound is characterized by the presence of a methoxy group on the pyridine ring, which can influence its interaction with biological targets. The compound's structure allows it to participate in various chemical interactions, such as hydrogen bonding, which can modulate the activity of enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic processes. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
- Receptor Modulation : Research indicates that this compound can bind to specific receptors, potentially influencing signaling pathways related to inflammation and immune response .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 100 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In a study involving THP-1 monocytes treated with lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β at concentrations above 5 µM .
Case Studies
- Neuroprotection : In a model of neuroinflammation, this compound was administered to mice subjected to scopolamine-induced cognitive impairment. The results indicated a reduction in cognitive deficits and inflammatory markers in the brain, suggesting neuroprotective properties .
- Cancer Research : The compound's potential as an anticancer agent was explored through its effect on cancer cell lines. It exhibited cytotoxicity against specific cancer types at varying concentrations, indicating a need for further investigation into its mechanisms and efficacy.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
- Enzyme-Substrate Interaction Studies : The compound can act as a probe to investigate interactions between enzymes and substrates, aiding in the understanding of biochemical pathways.
- Precursor for Biologically Active Compounds : It is used to synthesize derivatives that exhibit potential biological activity.
Medicine
- Drug Development : The compound is being explored for its potential in developing new therapeutics targeting specific enzymes or receptors involved in diseases such as Alzheimer's and cancer.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease.
Industry
- Specialty Chemicals Production : It is utilized as an intermediate in producing advanced materials, contributing to various industrial applications.
The compound exhibits several biological activities:
Neuroprotection
Research has shown that it can reduce tumor necrosis factor-alpha (TNF-α) levels, suggesting anti-inflammatory properties. In vitro studies indicate it protects neuronal cells from oxidative stress and apoptosis.
Antioxidant Activity
The presence of the methoxy group contributes to antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Properties
Preliminary studies suggest that derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Case Studies
-
Alzheimer's Disease Model
- A study involving mice treated with amyloid-beta showed that administration of this compound resulted in reduced neuroinflammation and improved cognitive function as assessed by behavioral tests.
-
Antimicrobial Screening
- A screening campaign against various bacterial strains revealed significant activity against Gram-positive bacteria, suggesting modifications could enhance efficacy against resistant strains.
Data Summary
| Activity Type | In Vitro Findings | In Vivo Findings |
|---|---|---|
| Neuroprotection | Reduced TNF-α levels | Improved memory retention |
| Antioxidant | Decreased malondialdehyde (MDA) levels | Notable but limited effects |
| Antimicrobial | Active against Gram-positive bacteria | Potential for further optimization |
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl carbamate group and methoxy substitution pattern on the pyridine ring define the compound’s reactivity and properties. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Physical Properties of Comparable Compounds
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., this compound) are expected to exhibit higher polarity and solubility in polar solvents compared to halogenated analogs like tert-Butyl (6-bromopyridin-3-yl)carbamate .
- Stability : Carbamates with electron-donating groups (e.g., methoxy) may demonstrate enhanced stability under basic conditions, whereas electron-withdrawing substituents (e.g., bromo) could accelerate acidic hydrolysis.
Commercial Availability and Pricing
- tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is priced at $400/g (1 g scale), reflecting its use as a high-value intermediate.
- tert-Butyl (6-methoxypyridin-2-yl)carbamate costs $240/g, suggesting positional isomerism and substituent patterns influence market pricing.
Pharmaceutical Intermediates
Compounds like tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate are utilized in drug synthesis pipelines, leveraging their pyridine cores for target-specific modifications. The tert-butyl carbamate group is often employed as a protective group for amines, enabling selective deprotection in multi-step syntheses.
Catalytic and Functionalization Reactions
- Halogenated derivatives (e.g., 6-bromo or 4-iodo analogs ) are pivotal in metal-catalyzed couplings, enabling the construction of complex heterocycles.
- Hydroxymethyl or allyl-substituted carbamates serve as versatile handles for further functionalization, such as oxidation or cycloaddition reactions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl (6-methoxypyridin-3-yl)carbamate?
- Methodology : The compound can be synthesized via carbamate protection of the amine group on 6-methoxypyridin-3-amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves dissolving the amine in a polar aprotic solvent (e.g., THF or DCM), adding Boc anhydride dropwise at 0–5°C, and stirring at room temperature for 12–24 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Ensure anhydrous conditions to avoid hydrolysis of the Boc group.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
NMR : Compare and NMR spectra with literature data. The methoxy group (~δ 3.8 ppm) and tert-butyl protons (~δ 1.4 ppm) are diagnostic .
Mass Spectrometry : Confirm molecular ion [M+H] at m/z 239.28 (calculated for CHNO) .
XRD : For crystalline samples, use SHELX programs (e.g., SHELXL) for refinement. The pyridine ring and Boc group should exhibit planar and tetrahedral geometries, respectively .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coat, safety goggles).
- Avoid inhalation or skin contact; acute toxicity data suggest LD > 2000 mg/kg (oral, rat), but chronic effects (e.g., mutagenicity) are unstudied .
- Store in a cool, dry environment away from strong acids/bases to prevent Boc group cleavage .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Root Cause Analysis :
- Solvent Effects : Deuterated solvents (e.g., DMSO-d) may induce shifts in aromatic protons. Re-acquire spectra in CDCl for comparison .
- Rotamers : Restricted rotation around the carbamate bond can cause splitting. Variable-temperature NMR (VT-NMR) at 50–60°C often simplifies signals .
Q. What strategies optimize regioselective functionalization of the pyridine ring?
- Experimental Design :
- Electrophilic Aromatic Substitution : Activate the ring via Lewis acids (e.g., AlCl) for nitration or halogenation. The 6-methoxy group directs electrophiles to the 4-position .
- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts. Pre-functionalize the 4-position with a boronate ester for coupling to aryl halides .
- Data Table :
| Reaction Type | Reagent | Regioselectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO/HSO | 4-NO | 65–70 |
| Bromination | Br/FeBr | 4-Br | 75–80 |
Q. How does the tert-butyl carbamate group influence stability under acidic/basic conditions?
- Stability Studies :
- Acidic Conditions (pH < 3) : Rapid cleavage of the Boc group occurs within 1 hour (e.g., TFA/DCM, 1:1). Monitor by loss of tert-butyl signals in NMR .
- Basic Conditions (pH > 10) : Slow hydrolysis over 24 hours. Use aqueous workup with NaHCO to isolate the free amine .
Key Research Challenges
- Crystallization Difficulties : The compound’s low melting point and hygroscopicity complicate single-crystal growth. Use slow evaporation in EtOAc/hexane (1:4) at 4°C .
- Stereochemical Purity : Ensure Boc group orientation via NOESY (nuclear Overhauser effect) to confirm absence of rotameric impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
